2-Cyclopropylpropan-2-amine
Overview
Description
2-Cyclopropylpropan-2-amine is an organic compound with the molecular formula C6H13N. It is a cyclopropyl derivative of propan-2-amine, characterized by the presence of a cyclopropyl group attached to the central carbon atom of the propan-2-amine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopropylpropan-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with cyclopropyl-containing alkyl halides. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. For example, cyclopropylmethyl ketone can be converted to the corresponding amine via reductive amination, using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or sulfonamides.
Scientific Research Applications
2-Cyclopropylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, potentially leading to unique biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 2-Cyclopropylpropan-2-amine hydrochloride
- Cyclopropylmethylamine
- Cyclopropylamine
Comparison: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other amines. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-cyclopropylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2,7)5-3-4-5/h5H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXIEUXBOSSXJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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